(R)-(1-Benzylpiperidin-3-YL)methanamine

Descripción general

Descripción

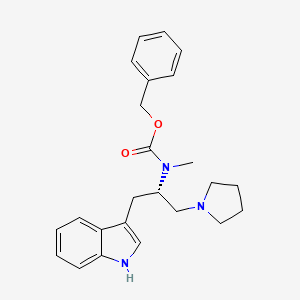

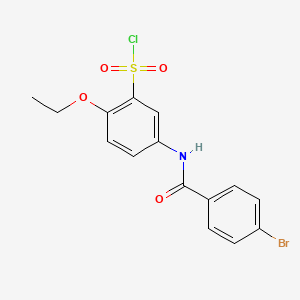

®-(1-Benzylpiperidin-3-YL)methanamine , also known as benzylpiperidinylmethanamine , is a chemical compound with a complex structure. It belongs to the class of piperidine derivatives and exhibits interesting pharmacological properties. This compound has drawn attention due to its potential applications in various fields, including medicine and organic synthesis.

Synthesis Analysis

The synthesis of ®-(1-Benzylpiperidin-3-YL)methanamine involves several steps. Researchers have explored various synthetic routes, including asymmetric synthesis and racemic resolution. One common approach is the reduction of the corresponding ketone or imine precursor using chiral reagents. However, the specific synthetic methods may vary based on the desired enantiomer and the availability of starting materials.

Molecular Structure Analysis

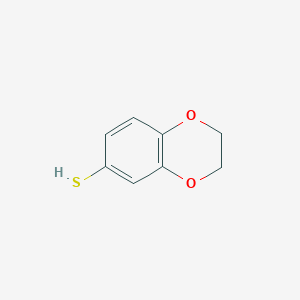

The molecular formula of ®-(1-Benzylpiperidin-3-YL)methanamine is C₁₄H₂₁N₂ . Its structure consists of a piperidine ring with a benzyl group attached to the nitrogen atom. The stereochemistry at the chiral center (R configuration) plays a crucial role in its biological activity. Researchers have elucidated the three-dimensional arrangement of atoms using techniques such as X-ray crystallography and NMR spectroscopy.

Chemical Reactions Analysis

®-(1-Benzylpiperidin-3-YL)methanamine participates in various chemical reactions. Notably, it can undergo reductive amination with aldehydes or ketones to form secondary amines. Additionally, it may react with electrophiles, leading to the modification of the benzyl group or the piperidine ring. Exploring its reactivity and selectivity in different reaction conditions is essential for its synthetic applications.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically exhibits a melting point within a specific range (experimental data required).

- Solubility : It is moderately soluble in polar solvents like methanol and ethanol.

- Stability : ®-(1-Benzylpiperidin-3-YL)methanamine is stable under ambient conditions but may degrade upon exposure to light, heat, or moisture.

Safety And Hazards

- Toxicity : Limited toxicity data are available. Researchers should assess its safety profile, especially considering its potential use in drug development.

- Handling Precautions : Standard laboratory precautions apply. Avoid inhalation, skin contact, and ingestion.

- Environmental Impact : Disposal should follow local regulations to prevent environmental contamination.

Direcciones Futuras

- Biological Studies : Investigate its pharmacological properties, receptor interactions, and potential therapeutic applications.

- Synthetic Strategies : Develop efficient and scalable synthetic routes for large-scale production.

- Structure-Activity Relationship : Explore structure modifications to enhance desired properties.

- Clinical Trials : Evaluate its efficacy and safety in preclinical and clinical studies.

Propiedades

IUPAC Name |

[(3R)-1-benzylpiperidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNIUBOJBWXZCC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360214 | |

| Record name | (R)-(1-BENZYLPIPERIDIN-3-YL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(1-Benzylpiperidin-3-YL)methanamine | |

CAS RN |

290363-59-6 | |

| Record name | (R)-(1-BENZYLPIPERIDIN-3-YL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline](/img/structure/B1607690.png)

![2,6-Dimethoxy-4-[(pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1607700.png)

![3'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1607706.png)

![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)